

CAS number 10291-28-8 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Di-p-toluidinoterephthalic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-bis(p-toluidino)terephthalic acid (CAS 10291-28-8)

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the organic compound identified by CAS number 10291-28-8. This substance is chemically known as 2,5-bis(p-toluidino)terephthalic acid, with synonyms including 2,5-bis(4-methylanilino)terephthalic acid and DIMETHYLDIANILINOTEREPHTHALIC ACID.[1][2][3][4] It serves as a significant intermediate in the synthesis of pigments and other complex organic molecules.[2][5][6][7] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and visual representations of relevant chemical pathways.

Physical and Chemical Properties

The physical and chemical properties of 2,5-bis(p-toluidino)terephthalic acid are summarized in the table below. These properties are crucial for its application in various chemical syntheses and for predicting its behavior in different environmental and biological systems.

Property	Value	Source(s)
Molecular Formula	C22H20N2O4	[1][2][3][4][5]
Molar Mass	376.41 g/mol	[1][2][3][4][5][8]
Appearance	White crystalline powder	[5]
Melting Point	334 °C (some sources report ~190°C)	[1][2][4][5][8]
Boiling Point	584.5 °C at 760 mmHg	[1][2][4][8]
Density	1.348 g/cm ³	[1][2][4][8]
Flash Point	307.3 °C	[1][2][4][8]
Solubility	Insoluble in water; slightly soluble in alcohol and ether.	[5]
Vapor Pressure	1.67E-14 mmHg at 25°C	[2][4]
Refractive Index	1.705	[2][4][8]
XLogP3	5.333	[4]
PSA (Polar Surface Area)	98.66 Å ²	[4]

Spectral Data

¹H NMR spectroscopy of 2,5-bis(p-toluidino)terephthalic acid reveals distinct signals corresponding to the different types of protons within its structure. These include signals from the carboxylic acid protons, the secondary amine (N-H) protons, the aromatic protons on the central terephthalic acid core and the flanking p-tolyl groups, and the aliphatic methyl protons. [2]

Experimental Protocols

Synthesis of 2,5-bis(p-toluidino)terephthalic acid

Several synthetic routes for 2,5-bis(p-toluidino)terephthalic acid have been reported.

Method 1: From Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and p-Toluidine

A common laboratory-scale synthesis involves the reaction of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with p-toluidine in the presence of acetic acid in an ethanol solvent. The reaction is typically carried out at a temperature of 102-105 °C and can achieve a yield of up to 98.6%.^[9]

Method 2: Amidation of Dimethyl 1,4-phthalate

Another reported method is the amidation of dimethyl 1,4-phthalate with p-toluidine.^[5] This involves the reaction of dimethyl 1,4-benzenedicarboxylate with p-toluidine in a suitable solvent, followed by alkaline hydrolysis of the resulting ester to yield the final dicarboxylic acid product.^[5]

Method 3: Activation of Carboxylic Acid Groups

To overcome the low reactivity of terephthalic acid itself, its carboxylic acid groups can be activated. A common method is the conversion to terephthaloyl chloride, which can then react with two equivalents of p-toluidine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.^[2]

Purification Techniques

The crude product of 2,5-bis(p-toluidino)terephthalic acid can be purified using standard laboratory techniques:

- **Recrystallization:** The crude solid is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of purified crystals as impurities remain in the solution.^[2]
- **Washing:** The solid product can be washed with a solvent in which the desired compound is insoluble, but the impurities are soluble.^[2]
- **Precipitation:** The compound can be precipitated from a solution by altering conditions such as pH.^[2]

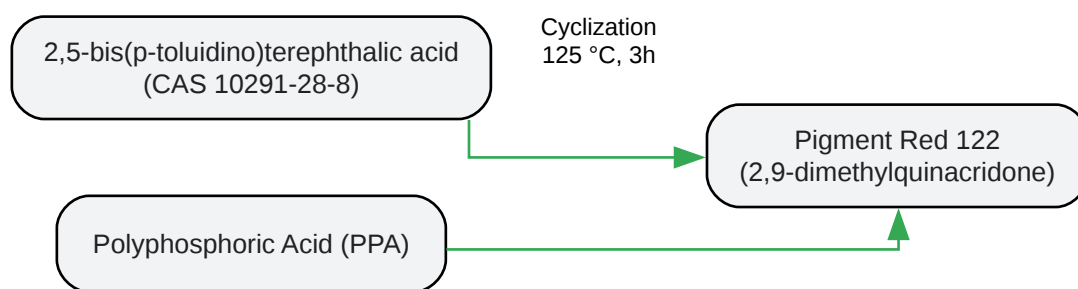
Chemical Pathways and Logical Relationships

Synthesis of Pigment Red 122

2,5-bis(p-toluidino)terephthalic acid is a key precursor in the synthesis of quinacridone pigments, such as Pigment Red 122.[6][7][10] The synthesis involves a cyclization reaction of the terephthalic acid derivative.

Experimental Protocol for Pigment Red 122 Synthesis:

- **Preheating:** 84.5 g of polyphosphoric acid (PPA) is added to a 1 L three-neck flask equipped with a stirrer, thermocouple, and condenser, and preheated to 100 °C for 3 hours.[6][7]
- **Reaction:** 18.8 g of 2,5-bis[(4-methylphenyl)amino]-1,4-benzenedicarboxylic acid (0.05 mol) is added to the preheated PPA.[6][7]
- **Heating:** The reaction mixture is heated to 125 °C and maintained for 3 hours.[6][7]
- **Product Formation:** The reaction yields the crude product, 2,9-dimethylquinolo[2,3-B]acridine-7,14(5H,12H)-dione (Pigment Red 122), with a reported yield of 99.59%.[6][7]

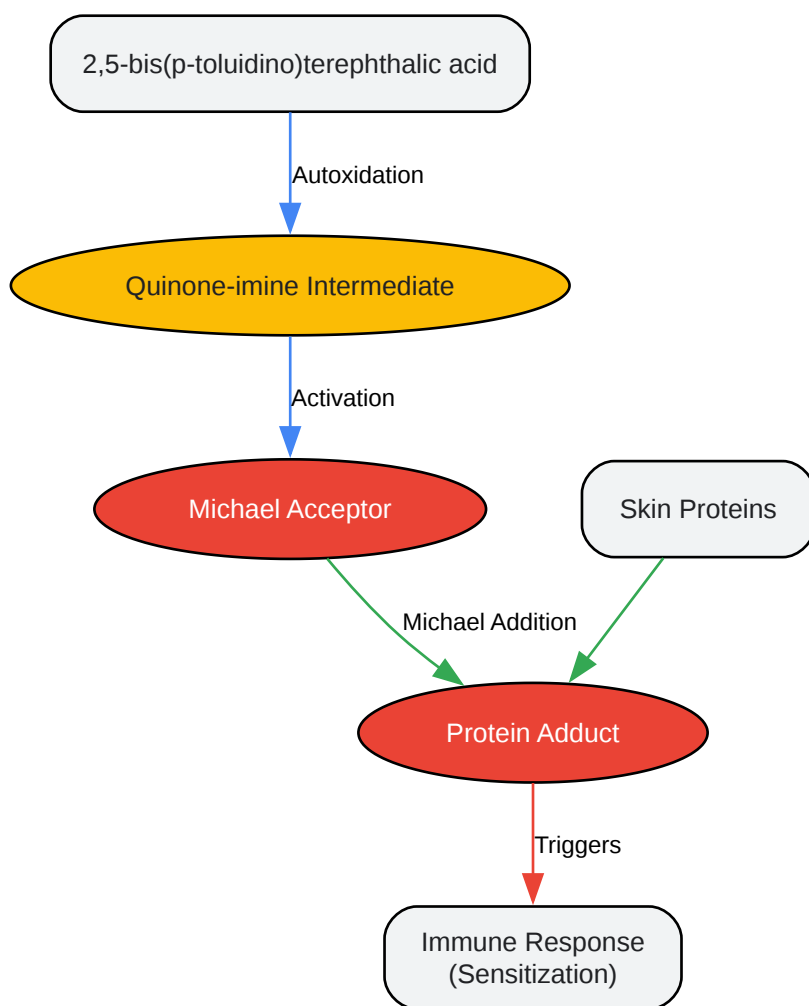


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Caption: Synthesis pathway of Pigment Red 122 from 2,5-bis(p-toluidino)terephthalic acid.

Predicted Skin Sensitization Mechanism

Computational models have predicted that 2,5-bis[(4-methylphenyl)amino]terephthalic acid may act as a strong skin sensitizer.[11] The proposed mechanism involves autoxidation to form a reactive quinone-imine intermediate, which can then act as a Michael acceptor.[11] The reactivity of this intermediate is likely modulated by the presence of the two carboxylic acid substituents.[11]



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Caption: Proposed mechanism for skin sensitization by 2,5-bis(p-toluidino)terephthalic acid.

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- To cite this document: BenchChem. [CAS number 10291-28-8 physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3363466#cas-number-10291-28-8-physical-and-chemical-properties]

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